molecular formula C21H16N4O3S B5228014 4-Methyl-6-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]-1,4-benzoxazin-3-one

4-Methyl-6-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]-1,4-benzoxazin-3-one

Cat. No.: B5228014
M. Wt: 404.4 g/mol
InChI Key: OBTMWKHFTXAVAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-6-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]-1,4-benzoxazin-3-one is a complex organic compound that belongs to the class of triazoloquinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]-1,4-benzoxazin-3-one typically involves multiple steps. One common method includes the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions often involve refluxing in ethanol or other suitable solvents at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]-1,4-benzoxazin-3-one is unique due to its specific structural features that enhance its biological activity. The presence of the triazoloquinoline moiety and the benzoxazinone ring system contribute to its potent antimicrobial and anticancer properties .

Properties

IUPAC Name

4-methyl-6-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c1-24-16-10-14(6-8-18(16)28-11-20(24)27)17(26)12-29-21-23-22-19-9-7-13-4-2-3-5-15(13)25(19)21/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTMWKHFTXAVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)C(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.